Isoxazolo[5,4-d]-pyrimidone is a heterocyclic compound that features a fused isoxazole and pyrimidine ring system. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and immunology. Isoxazolo[5,4-d]-pyrimidones are structurally similar to purine bases, which positions them as potential antimetabolites that can interfere with nucleic acid synthesis, making them candidates for drug development aimed at cancer treatment and other diseases.
Isoxazolo[5,4-d]-pyrimidone belongs to a class of compounds known as oxazolo-pyrimidines. These compounds are characterized by their unique ring structures that combine elements of both isoxazole and pyrimidine. The classification of isoxazolo[5,4-d]-pyrimidone within heterocyclic chemistry highlights its significance in medicinal chemistry as a scaffold for developing novel therapeutic agents.
The synthesis of isoxazolo[5,4-d]-pyrimidones typically involves multi-step processes starting from functionalized precursors. A common synthetic route begins with 5-amino-isoxazole-4-carboxamides, which undergo intermolecular cyclization with reagents such as ethyl triethoxyacetate or diethyl oxalate/succinate to form various substituted derivatives of isoxazolo[5,4-d]-pyrimidin-4(5H)-ones .
The synthesis often includes the following steps:
Isoxazolo[5,4-d]-pyrimidone features a planar structure with distinct fused rings. The molecular formula for this compound can vary depending on substitutions but generally includes nitrogen and oxygen atoms integral to its heterocyclic nature.
Key structural data include:
Isoxazolo[5,4-d]-pyrimidones participate in various chemical reactions that enhance their pharmacological profiles. These reactions include:
Reactions are often facilitated by using catalysts or specific conditions (e.g., temperature, solvent) that optimize yields and selectivity. For instance, phase-transfer catalysts have been employed in some synthesis routes to improve reaction efficiency .
The mechanism of action for isoxazolo[5,4-d]-pyrimidones primarily involves their interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. For example, some derivatives have been shown to inhibit factor Xa in coagulation pathways, indicating their potential use as antithrombotic agents .
Isoxazolo[5,4-d]-pyrimidones generally exhibit:
Relevant data from studies indicate that these compounds can undergo transformations that impact their biological activity significantly .
Isoxazolo[5,4-d]-pyrimidones have several scientific uses:
Isoxazolo[5,4-d]pyrimidone represents a privileged scaffold in drug discovery due to its versatile molecular architecture that enables high-affinity interactions with diverse biological targets. This fused bicyclic system combines a five-membered isoxazole ring condensed with a six-membered pyrimidinone, creating a planar, electron-rich framework with multiple hydrogen bond acceptor/donor sites. The strategic positioning of nitrogen atoms at N-1, N-3, and N-7 (purine numbering equivalent) and the carbonyl oxygen at C-6 allows for simultaneous interactions with key residues in enzyme binding pockets, mimicking nucleotide recognition patterns while offering superior metabolic stability compared to endogenous purines [1] [4]. This scaffold’s synthetic versatility enables extensive structural diversification at C-3, C-5, and N-7 positions, facilitating rapid exploration of structure-activity relationships (SAR) across target families [2] [4].
The pharmacological significance of this scaffold is demonstrated by its emergence in inhibitors targeting critical cancer pathways:
Table 1: Therapeutic Applications of Isoxazolo[5,4-d]pyrimidone Derivatives
| Target Class | Representative Compound | Biological Activity | Key Structural Features |
|---|---|---|---|
| IDO1 Inhibitors | p-Trifluoromethyl aniline derivative | IC₅₀ = 23 ± 1 µM; >50-fold selectivity over IDO2/TDO | Electron-withdrawing para-substituents on C-7 aniline |
| VEGFR2 Inhibitors | 2-(4-Methoxyphenyl)-5-methyl-N-(4-methylphenyl) derivative | IC₅₀ = 0.33 µM (kinase); 0.29 µM (HUVEC) | 5-Methyl group; p-alkoxy C-2 aryl; p-methyl C-7 aniline |
| Antiproliferative Agents | 3g (3-(N,N-dimethylamino)propyl derivative) | CC₅₀ = 58.4 µM (HT29) | Aliphatic amino chain at N-7; isoxazole at C-2 |
Synthetic accessibility further solidifies this scaffold’s privileged status. Efficient routes leverage cyclization of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)oxazole-4-carbonitrile with triethyl orthoformate, followed by amine displacement at C-7. Alternative pathways include Dimroth rearrangement under mild conditions, enabling rapid library synthesis [1] [4]. This flexibility allows for "click chemistry"-compatible modifications, generating diverse chemotypes for phenotypic screening and target fishing [2].
Isoxazolo[5,4-d]pyrimidone serves as a high-fidelity bioisostere of endogenous purines, addressing critical limitations of native nucleobases in drug design. Strategic modifications enhance target engagement while mitigating pharmacokinetic liabilities:
Metabolic Stability Enhancements
Table 2: Comparative Metabolic Vulnerabilities of Nucleobase Analogues
| Compound Class | Metabolic Vulnerability | Isoxazolo[5,4-d]pyrimidone Mitigation Strategy |
|---|---|---|
| Natural Purines (Adenine/Guanine) | PNP cleavage; Deamination | Isoxazole O-atom prevents glycosidic cleavage; No C-2 amino group |
| 6-Mercaptopurine | Thiol oxidation; Methylthioether formation | Stable C-S bonds in 5-thio derivatives |
| Pyrimidines (5-FU) | Dihydropyrimidine dehydrogenase reduction | Electron-withdrawing isoxazole stabilizes ring against reduction |
Target Selectivity and Physicochemical Optimization
Table 3: Bioisosteric Advantages Over Purine/Pyrimidine Analogues
| Property | Purine/Pyrimidine Limitations | Isoxazolo[5,4-d]pyrimidone Advantages |
|---|---|---|
| Metabolic Stability | Susceptible to PNP, deaminases, CYP oxidation | Resistant to PNP cleavage; Stable to deamination; Reduced CYP oxidation |
| Selectivity | High off-target binding to purinergic receptors | Avoids adenosine receptor recognition |
| Solubility-Permeability Balance | Polar pyrimidines (e.g., 5-FU) require prodrugs; Lipophilic purines show poor solubility | Tunable logP via C-3/C-5 substituents; Ionizable groups at C-7 |
| Synthetic Complexity | Multistep synthesis for C-6/C-8 modifications | Direct functionalization at C-3, C-5, C-7 |
Case Study: Immunomodulatory Applications
The bioisosteric superiority is exemplified in IDO1 inhibitors. Isoxazolo[5,4-d]pyrimidones maintain submicromolar IC₅₀ against IDO1 while avoiding immunosuppressive side effects of purine antimetabolites like azathioprine. Compound 23 (p-trifluoromethyl aniline derivative) achieves IC₅₀ = 23 ± 1 µM without suppressing T-cell proliferation—a dose-limiting toxicity of mercaptopurine derivatives. This stems from selective uptake via nucleoside transporters absent in lymphocytes [2] [6]. Similarly, derivatives like 10f exhibit dual immunomodulation, suppressing both humoral immunity (anti-sheep RBC response) and delayed-type hypersensitivity without inducing purine-like hepatotoxicity [6] [10].
The scaffold’s conformational rigidity further enhances selectivity. Molecular dynamics simulations show that 7-anilino substituents adopt a coplanar orientation with the core, stabilizing interactions with IDO1’s heme pocket. This contrasts with flexible purine-based inhibitors (e.g., epacadostat analogs) that adopt multiple conformations, increasing off-target risks [2] [4].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8